1,4-diphenyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2,4-diphenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-15-14(12-7-3-1-4-8-12)11-17-18(15)13-9-5-2-6-10-13/h1-11H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWIUGFQFNQLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327866 | |
| Record name | 2,4-diphenylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666622 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
108719-40-0 | |
| Record name | 2,4-diphenylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Diphenyl 1h Pyrazol 5 Amine and Its Analogs
Classical and Established Synthetic Routes
Traditional methods for pyrazole (B372694) synthesis have laid a crucial foundation, with Knorr-type condensations and various cyclocondensation reactions being central to the construction of this heterocyclic scaffold. mdpi.combeilstein-journals.org
Knorr-type Condensations and Mechanistic Investigations
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone in pyrazole chemistry. mdpi.comchemhelpasap.com This reaction typically involves the condensation of a hydrazine (B178648) or its derivatives with a 1,3-dicarbonyl compound. mdpi.combeilstein-journals.orgresearchgate.net The reaction is known for its high speed and yields, largely because the resulting pyrazole is an aromatic and stable compound. chemhelpasap.com A variation of this reaction utilizes a β-ketoester, which upon condensation with a hydrazine, forms a pyrazolone, a keto tautomer of the corresponding hydroxypyrazole. chemhelpasap.com
Mechanistic studies have revealed that the Knorr synthesis is more complex than initially perceived. rsc.org The reaction pathway involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. rsc.org The regioselectivity of the reaction with unsymmetrical 1,3-diketones is influenced by several factors, including pH, solvent, and the electronic and steric properties of the substituents. rsc.org Kinetic investigations using transient flow methods have provided deeper insights, revealing autocatalytic pathways and the involvement of previously unreported intermediates. rsc.org The dehydration of the intermediate is generally considered the rate-determining step under neutral pH conditions. rsc.org Acid catalysis significantly accelerates both the initial imine formation and the subsequent cyclization by activating the carbonyl groups for nucleophilic attack by the nitrogen atoms of the hydrazine. nih.gov
Cyclocondensation Reactions for Pyrazole Ring Formation
Cyclocondensation reactions are a primary and versatile strategy for synthesizing the pyrazole ring. mdpi.com These reactions involve the combination of a binucleophilic hydrazine with a 1,3-dielectrophilic component. chim.it Besides 1,3-dicarbonyls, other key substrates include α,β-unsaturated carbonyl compounds and acetylenic ketones. mdpi.comnih.gov
The reaction of α,β-unsaturated ketones with hydrazines typically yields pyrazolines, which then require an oxidation step to form the aromatic pyrazole ring. nih.gov If the α,β-unsaturated ketone contains a suitable leaving group, the intermediate pyrazoline can directly eliminate it to afford the pyrazole. mdpi.com Similarly, the cyclocondensation of hydrazine derivatives with acetylenic ketones has been a known route for over a century, often resulting in a mixture of two regioisomers. mdpi.com
A notable example involves the multicomponent reaction of aldehydes, malononitrile, and 3-methyl-1-phenyl-2-pyrazolin-5-one, which efficiently produces 6-amino-5-cyano-4-aryl-1,4-dihydropyrano[2,3-c]pyrazoles in aqueous media. tandfonline.com Another approach describes the synthesis of 1,3,4,5-substituted pyrazoles from the in-situ generated carbonyl derivatives of ketones and diethyl oxalate, which then undergo cyclocondensation with arylhydrazines. nih.gov The reactivity of cross-conjugated enynones with arylhydrazines has also been explored, leading to the regioselective synthesis of various pyrazole derivatives without the need for special conditions like high temperature or catalysts. acs.org
Modern and Sustainable Synthetic Approaches for 1,4-Diphenyl-1H-pyrazol-5-amine Scaffolds
In response to the growing need for environmentally friendly chemical processes, recent research has focused on developing sustainable methods for pyrazole synthesis. nih.gov These approaches align with the principles of green chemistry, emphasizing the use of safer solvents, renewable energy sources, and efficient catalytic systems. nih.govrsc.org
Green Chemistry Principles in Pyrazole Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of pyrazole synthesis, this translates to methodologies that are operationally simple, atom-economical, and have a lower environmental impact. nih.gov Key strategies include the use of aqueous media, catalyst-free conditions, and energy-efficient techniques like microwave and ultrasound irradiation. rsc.org
The development of multicomponent reactions (MCRs) is a significant advancement in green synthesis, as they allow for the construction of complex molecules in a single step, minimizing waste and saving time and energy. derpharmachemica.com Many modern pyrazole syntheses employ MCRs under green conditions. nih.gov
Aqueous Media and Catalyst-Free Conditions
Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and readily available nature. acgpubs.org Several efficient protocols for pyrazole synthesis have been developed using water as the reaction medium. tandfonline.comrsc.org For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully achieved in aqueous media through four-component reactions of aryl aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate. derpharmachemica.comacgpubs.orgsemanticscholar.org These reactions often proceed in high yields with short reaction times. derpharmachemica.comacgpubs.org
In some cases, the synthesis can be performed without any catalyst. researchgate.net Catalyst-free methods for synthesizing pyrazoles have been reported, for example, through the 1,3-dipolar cycloaddition of diazo compounds to alkynes upon heating under solvent-free conditions. rsc.orgrsc.org Another green, catalyst-free protocol describes the synthesis of pyrazole derivatives in a glycerol-water mixture, highlighting the use of an environmentally benign solvent system. researchgate.net The "on water" synthesis of pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles using semicarbazide (B1199961) hydrochloride as a hydrazine alternative further exemplifies a green and efficient method that avoids toxic reagents. rsc.org
Table 1: Examples of Catalyst-Free Pyrazole Synthesis
| Starting Materials | Reaction Conditions | Product Type | Yield | Reference |
| Diazo compounds and alkynes | Heating, solvent-free | Substituted pyrazoles | High | rsc.org |
| Hydrazides and 1,3-dicarbonyl compounds | Glycerol-water, heating | Pyrazole derivatives | Moderate to good (59-72%) | researchgate.net |
| 4-Aryl-2,4-diketoesters and semicarbazide HCl | "On water", heating | Pyrazole-3-carboxylates | High | rsc.org |
| α,β-Unsaturated aldehydes/ketones and hydrazine salts | Metal-free, operationally simple | Di-, tri-, and tetrasubstituted pyrazoles | High | organic-chemistry.org |
Microwave and Ultrasound-Assisted Syntheses
Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. benthamdirect.comtandfonline.com These techniques are considered green because they reduce reaction times and energy consumption. tandfonline.com
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as an eco-friendly and efficient tool for synthesizing pyrazole derivatives. tandfonline.com This method offers several advantages, including a significant reduction in reaction time, lower consumption of hazardous solvents, and improved reaction selectivity. benthamdirect.comtandfonline.com For example, the synthesis of dihydro-pyrazole hybrids has been optimized using microwave irradiation, reducing the reaction time to 30 minutes. mdpi.com Solvent-free, microwave-assisted ring-opening reactions of phenyl glycidyl (B131873) ether with pyrazoles have also been developed, providing products in competitive yields much faster than traditional methods. nih.gov Furthermore, a rapid and green synthesis of sugar-based pyrazole derivatives has been achieved in water under microwave irradiation. rsc.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Dihydro-pyrazole synthesis | Longer reaction time, conventional heating | 30 minutes, 100 W, 75 °C | mdpi.com |
| Ring-opening of phenyl glycidyl ether | Conventional heating, often with organic solvents | Rapid, solvent-free, 120 °C | nih.gov |
| Synthesis of sugar-based pyrazoles | Longer reaction time | Shorter reaction time, in water | rsc.org |
| Synthesis of pyrazoles from chalcones | Longer reaction time | Shorter reaction time | nih.gov |
| ZnO Nano-catalyst synthesis of pyrazoles | Longer reaction time | Shorter reaction time, solvent-free | pharmacophorejournal.com |
Ultrasound-Assisted Synthesis: Ultrasound irradiation enhances chemical reactions through the phenomenon of acoustic cavitation. This technique has been successfully applied to the synthesis of various pyrazole-containing compounds. nih.govasianpubs.orgrsc.org For instance, tetrazole-based pyrazoline and isoxazoline (B3343090) derivatives have been efficiently synthesized using ultrasound irradiation. nih.gov The synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine has been shown to be significantly faster with higher yields under ultrasound irradiation compared to conventional methods. asianpubs.org Additionally, a sustainable protocol for the regioselective synthesis of pyrazoles via 1,3-dipolar cycloaddition has been developed using a layered double hydroxide (B78521) (LDH) catalyst under ultrasound irradiation, offering high yields in a short time. bohrium.com
Nanocatalysis in Pyrazole Derivatization
Nanocatalysis has emerged as a powerful tool in organic synthesis, offering advantages such as high efficiency, large surface area, mild reaction conditions, and catalyst recyclability. taylorfrancis.com In the synthesis of pyrazole derivatives, various nanocatalysts have been employed to facilitate reactions, often in environmentally benign solvents like water.
Researchers have utilized titanium dioxide (TiO₂) nanowires as a catalyst for the one-pot, four-component condensation of ethyl acetoacetate, hydrazine hydrate, barbituric acid, and various aromatic aldehydes. rsc.org This method produces complex triheterocyclic compounds containing pyrazole, pyran, and pyrimidinone rings, demonstrating the tolerance of various functional groups under the optimized conditions. rsc.org Similarly, zinc oxide (ZnO) nanocrystals, with a particle size of 30–50 nm, have been proven effective in catalyzing the condensation of substituted phenyl hydrazines with 1,3-dicarbonyl compounds in aqueous media at room temperature. researchgate.net This green chemistry approach offers excellent yields, short reaction times, and the catalyst can be reused for up to five cycles without significant loss of activity. researchgate.net
Copper-based nanocatalysts have also shown significant promise. Copper oxide (CuO) nanoparticles have been used as a green and reusable catalyst for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles in water. jsynthchem.com This method is noted for its high yields and the ability to recycle the nanocatalyst at least seven times. jsynthchem.com A more complex, engineered copper-based nano-magnetic catalyst (Fe₃O₄@CQD@Si(OEt)(CH₂)₃NH@CC@Ad@Cu(OAc)₂) has been developed for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives under solvent-free conditions, achieving high yields in short reaction times. tandfonline.com
| Catalyst | Reaction Type | Key Features |
| Titanium Dioxide (TiO₂) Nanowires | Four-component condensation | Synthesizes complex triheterocyclic pyrazoles. rsc.org |
| Zinc Oxide (ZnO) Nanocrystals | Condensation | Green protocol in aqueous media; reusable catalyst. researchgate.net |
| Copper Oxide (CuO) Nanoparticles | Four-component reaction | Efficient and reusable for pyrano[2,3-c]pyrazole synthesis. jsynthchem.com |
| Engineered Nano-magnetic Copper | Three-component reaction | Solvent-free conditions for 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile. tandfonline.com |
Multicomponent Reactions (MCRs) for Pyrazole Framework Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their atom economy, simplicity, and efficiency in building molecular complexity. acs.org They represent a cornerstone of green chemistry and have been extensively applied to the synthesis of the pyrazole framework. acs.orgmdpi.com
A prominent MCR strategy involves the reaction of aldehydes, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine hydrate. nih.gov This four-component reaction, often catalyzed, proceeds through a series of condensation and cyclization steps to yield highly substituted pyrano[2,3-c]pyrazoles. nih.govnih.gov Various catalysts, including nanoionic liquids and solid-supported catalysts like CuO/ZrO₂, have been employed to improve the efficiency of this transformation. nih.gov
Another approach utilizes a three-component reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides, catalyzed by molecular iodine. beilstein-journals.org This method allows for the direct selanylation at the C4 position of the pyrazole ring, producing 5-amino-4-(arylselanyl)-1H-pyrazoles in good to excellent yields. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by cyclization and oxidative aromatization. beilstein-journals.org
Furthermore, the versatility of MCRs is demonstrated in the synthesis of pyrazole-linked thiazoles. A one-pot reaction of aryl glyoxals, aryl thioamides, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen bond-donating medium efficiently forms C–C, C–N, and C–S bonds at room temperature. acs.org This method provides a green and efficient route to diverse hybrid molecules bearing both thiazole (B1198619) and pyrazole moieties. acs.org
| Components | Product Type | Key Features |
| Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Pyrano[2,3-c]pyrazoles | Four-component reaction with high atom economy. nih.govnih.gov |
| Benzoylacetonitrile, Arylhydrazine, Diaryl Diselenide | 5-Amino-4-(arylselanyl)-1H-pyrazoles | Iodine-catalyzed three-component reaction with direct C-H functionalization. beilstein-journals.org |
| Aryl Glyoxal, Aryl Thioamide, Pyrazolone | Pyrazole-linked Thiazoles | Three-component reaction in HFIP; forms multiple bonds in one pot. acs.org |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers a versatile and powerful platform for the synthesis of pyrazoles, enabling reactions that are often difficult to achieve through other means. rsc.org These methods include cycloadditions, annulations, and cross-coupling reactions, providing access to a wide range of functionalized pyrazole derivatives. rsc.orgmdpi.com
Copper-Promoted Oxidative Cycloadditions
Copper catalysis is particularly effective for constructing the pyrazole ring via oxidative cycloaddition reactions. A notable example is the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.orgacs.org This reaction, promoted by inexpensive copper(I) oxide (Cu₂O) with air as the green oxidant, involves a direct C(sp³)–H functionalization and the formation of new C–C and C–N bonds. acs.orgacs.org The method is lauded for its high atom economy, step efficiency, and regioselectivity, yielding various substituted pyrazoles. organic-chemistry.org The optimal conditions often involve using cesium carbonate (Cs₂CO₃) as the base in a solvent like toluene. acs.org Another copper-catalyzed approach involves the aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which proceeds through the formation of a hydrazonyl radical followed by cyclization. organic-chemistry.org
Rh(III)-Catalyzed Annulations
Rhodium(III) catalysis has enabled novel annulation strategies for synthesizing complex, fused pyrazole systems. One such method is the [4+1] annulation of pyrazol-3-ones with alkynoates. acs.org This reaction proceeds via a pyrazole-directed ortho-C–H activation, followed by ortho-alkenylation and an intramolecular cyclization cascade. A key feature is that the alkynoate acts as a one-carbon unit, leading to the formation of indazole-fused pyrazoles with a quaternary carbon center. acs.org
In a different approach, rhodium(III) catalysis facilitates a three-component reaction between enaminones, aryl hydrazine hydrochlorides, and internal alkynes. rsc.org This powerful cascade reaction involves a pyrazole annulation followed by a Satoh–Miura benzannulation, resulting in the construction of two aryl rings and the formation of three C–C and two C–N bonds in a single step to produce N-naphthyl pyrazoles. rsc.org A related chemo-selective three-component synthesis yields N-(o-alkenylaryl) pyrazoles through a pyrazole annulation and a subsequent Rh-catalyzed aryl C–H addition. acs.org Furthermore, a [5+1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates or alkynamides provides a divergent synthesis of pyrazolo[1,5-a]quinazolines. rsc.org
Palladium-Catalyzed Approaches
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C–H functionalization and cross-coupling reactions to form N-arylpyrazoles. acs.orgacs.org One method involves the coupling of aryl triflates with pyrazole derivatives. Using tBuBrettPhos as a ligand, this palladium-catalyzed C–N coupling proceeds efficiently with a variety of aryl triflates, including sterically hindered ones, to give N-arylpyrazole products in high yields. acs.orgnih.gov
Direct C–H arylation of the pyrazole ring is another powerful strategy. rsc.org To control regioselectivity, which can be an issue with pyrazoles having available C4 and C5 positions, an ester substituent can be used as a blocking group at the C4 position. academie-sciences.fr This allows for selective palladium-catalyzed arylation at the C5 position with aryl bromides, using a phosphine-free palladium catalyst and potassium acetate (B1210297) (KOAc) as a base. The ester group can be easily removed afterward. academie-sciences.fr Palladium catalysis has also been developed for the pyrazole-directed sp³ C-H bond arylation of β-phenethylamines using aryl iodides, demonstrating the versatility of this metal in activating even challenging C-H bonds. nih.gov
Novel Strategies for N-Substitution in Pyrazoles
The introduction of substituents at the nitrogen atoms of the pyrazole ring is a crucial step in diversifying the properties of these heterocycles. Traditional N-alkylation or N-arylation methods often suffer from a lack of regioselectivity, especially with unsymmetrically substituted pyrazoles. Recent research has focused on developing novel and more controlled strategies for N-substitution.
One innovative approach involves the direct synthesis of N-substituted pyrazoles from primary amines, bypassing the need for often hazardous and unstable hydrazine precursors. acs.org A reported method allows for the preparation of N-alkyl and N-aryl pyrazoles using primary aliphatic or aromatic amines as the limiting reagent under mild, metal-free conditions. acs.org This protocol demonstrates broad functional group tolerance, accommodating esters, methoxy (B1213986) groups, haloarenes, and even unprotected N-H indole (B1671886) and aliphatic O-H groups. acs.org Aromatic amines generally provide higher yields (47–70%) compared to aliphatic amines. acs.org
Another novel strategy is the "skeletal editing" of more common pyrimidine (B1678525) heterocycles to form pyrazoles. escholarship.org This transformation enables the conversion of pyrimidines into pyrazoles under mild conditions and allows for the simultaneous and regioselective introduction of an N-substituent. escholarship.org The process involves the activation of the pyrimidine core via triflylation at room temperature, followed by a hydrazine-mediated skeletal remodeling. escholarship.org This method is significant as it provides access to N2-substituted pyrazoles, which are challenging to prepare via other late-stage functionalization techniques. escholarship.org For instance, using phenylhydrazine (B124118) in this process yields the corresponding N1-phenylpyrazole. escholarship.org
For the introduction of specialized functional groups, unique synthetic routes have been developed. For example, N-trinitromethyl nitropyrazoles, a class of highly energetic materials, have been synthesized. researchgate.net One method involves the destructive nitration of a precursor like 4-nitro-1-acetonpyrazole using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the trinitromethyl group at the N1 position. researchgate.net
These novel strategies represent significant advances in the controlled synthesis of N-substituted pyrazoles, offering milder conditions, improved regioselectivity, and access to a wider diversity of chemical structures.
Regioselectivity Control in Pyrazole Synthesis
The quintessential method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine. When using an unsymmetrical dicarbonyl compound and a substituted hydrazine, the reaction can lead to a mixture of regioisomers, posing significant separation challenges. acs.orgmdpi.com Consequently, controlling the regioselectivity of this reaction is a major focus of synthetic organic chemistry.
Several factors have been identified that influence the regiochemical outcome of pyrazole synthesis. These include the structure of the reactants, the choice of catalyst, and the reaction solvent. acs.orgorganic-chemistry.org
Solvent Effects: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents has been shown to dramatically improve regioselectivity in the reaction of 1,3-diketones with methylhydrazine. acs.org This modification provides a more straightforward synthesis of the desired pyrazole regioisomer. acs.org
Catalyst and Reagent Control: Catalysts play a pivotal role in directing the cyclization. For example, an iodine-mediated, metal-free oxidative C-N bond formation provides a practical and regioselective one-pot synthesis of various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org Similarly, silver-catalyzed reactions of trifluoromethylated ynones with aryl or alkyl hydrazines lead to the highly regioselective formation of 3-CF3-pyrazoles at room temperature. mdpi.com
The structure of the starting materials can also be strategically modified to control regioselectivity. The cyclocondensation of β-enamino diketones with arylhydrazines, for instance, can be directed by structural modifications within the enamino diketone system, often in conjunction with a Lewis acid activator like BF₃, to produce specific N-arylpyrazole isomers. organic-chemistry.org
Protecting Group Strategies: A sophisticated approach for achieving complete regiocontrol involves the use of protecting groups combined with sequential C-H functionalization. scispace.com By using a protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM), chemists can direct C-H arylation to specific positions on the pyrazole ring. scispace.com The SEM group first protects the pyrazole amine, enabling regioselective C-arylation. Subsequently, the SEM group can be switched, facilitating further selective arylation at other positions. scispace.com This strategy, combined with N-alkylation, allows for the rapid assembly of fully substituted pyrazoles with complete control over the position of every substituent. scispace.com
Multi-Component Reactions: One-pot, multi-component reactions offer an efficient and often regioselective route to complex molecules. A method for synthesizing 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives utilizes a recyclable SnO–CeO₂ nanocomposite catalyst in water. researchgate.net This three-component reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine proceeds with high yields and excellent regioselectivity under mild conditions. researchgate.net Similarly, a copper-based nano-magnetic catalyst has been employed for the same transformation under solvent-free conditions. tandfonline.com
The table below summarizes various approaches to control regioselectivity in pyrazole synthesis.
| Method | Key Reagents/Conditions | Outcome/Advantage | Reference |
| Solvent Modification | 2,2,2-Trifluoroethanol (TFE) or HFIP as solvent | Increased regioselectivity in the reaction of 1,3-diketones with hydrazines. | acs.org |
| Protecting Group Strategy | SEM-protected pyrazole, sequential C-H arylation | Complete regiocontrol for the synthesis of fully substituted pyrazoles. | scispace.com |
| Catalytic Cyclization | I₂-mediated oxidative C-N bond formation | Regioselective one-pot synthesis from α,β-unsaturated ketones and hydrazines. | organic-chemistry.org |
| Lewis Acid Activation | β-Enamino diketones with arylhydrazines, BF₃ | Regioselective synthesis of N-arylpyrazoles. | organic-chemistry.org |
| Multi-Component Reaction | Aldehydes, malononitrile, phenylhydrazine, nano-catalyst | Efficient, one-pot, regioselective synthesis of 5-aminopyrazole derivatives. | researchgate.nettandfonline.com |
| 1,3-Dipolar Cycloaddition | In situ generated nitrilimines and enaminones | Highly regioselective synthesis of tetrasubstituted pyrazoles. | mdpi.com |
These advanced methodologies underscore the progress made in the precise construction of pyrazole-based molecular architectures, enabling the synthesis of specific isomers like this compound and its analogs for various scientific applications.
Structural Characterization and Spectroscopic Analysis of 1,4 Diphenyl 1h Pyrazol 5 Amine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to characterize 1,4-diphenyl-1H-pyrazol-5-amine and its derivatives. chem-soc.sinih.govclockss.org
In the ¹H NMR spectrum of a derivative, specific chemical shifts (δ) are observed for the different types of protons present in the molecule. For instance, in 3,3-bis(5-amino-1,3-diphenyl-1H-pyrazol-4-yl)indolin-2-one, the amine protons (NH₂) appear as singlets at δ 4.51 and 4.91 ppm, while the aromatic protons resonate in a multiplet between δ 6.39 and 7.52 ppm. The NH proton of the indolinone ring is observed further downfield as a singlet at δ 10.48 ppm. clockss.org The ¹³C NMR spectrum provides complementary information on the carbon framework. clockss.org
The following table summarizes representative ¹H NMR data for a derivative of this compound:
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| NH₂ | 4.51 | s |
| NH₂ | 4.91 | s |
| Aromatic-H | 6.39-7.52 | m |
| NH (indolinone) | 10.48 | s |
| ¹H NMR data for 3,3-bis(5-amino-1,3-diphenyl-1H-pyrazol-4-yl)indolin-2-one in DMSO-d₆. clockss.org |
For other derivatives, such as 3,7-Dimethyl-1,5-diphenyl-1,5-dihydrodipyrazolo[3,4-b:3′,4′-e]pyrazine, the aromatic protons appear at δ 8.40 (d, J = 8.0 Hz), 7.57 (t, J = 8.0 Hz), and 7.32 (t, J = 7.5 Hz), with the methyl protons showing a singlet at δ 2.84 ppm. mdpi.com The high degree of symmetry in some derivatives can be deduced from the simplicity of their NMR spectra. mdpi.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive evidence for the three-dimensional structure of molecules in the solid state. This technique has been instrumental in confirming the molecular geometry, bond lengths, and bond angles of pyrazole (B372694) derivatives. nih.gov
In the crystal structure of 1-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole acetone (B3395972) hemisolvate, the pyrazole ring is nearly planar. acs.org The N-N bond lengths within the pyrazole ring are reported to be 1.384(2) and 1.385(2) Å. acs.org The crystal packing of these molecules can be influenced by intermolecular interactions, such as hydrogen bonds. For example, in 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, pairs of C—H···O hydrogen bonds lead to the formation of inversion dimers. nih.gov
The dihedral angles between the various rings in the molecule are also determined. In one derivative, the phenyl rings attached to the pyrazole ring make dihedral angles of 22.6(2)° and 40.0(1)° with the pyrazole ring itself. nih.gov
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation patterns. clockss.orgmdpi.com The mass spectrum of a derivative of this compound showed a molecular ion peak (M+) at m/z 599, confirming its molecular weight. clockss.org Other significant fragments were observed at m/z 554, 402, and 77, providing further structural information. clockss.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For example, the HRMS data for 4-((4-Chlorophenyl)selanyl)-1,3-diphenyl-1H-pyrazol-5-amine showed a calculated [M+H]⁺ of 426.0271, with the found value being 426.0262, confirming the proposed formula. beilstein-journals.org
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chem-soc.si The IR spectrum of a derivative of this compound, 3,3-bis(5-amino-1H-pyrazol-4-yl)indolin-2-one, displays characteristic absorption bands at 3404 and 3315 cm⁻¹, corresponding to the N-H stretching vibrations of the amine groups. clockss.org The C=O stretching vibration of the indolinone ring appears at 1710 cm⁻¹, and C=C and C=N stretching vibrations are observed around 1605 cm⁻¹. clockss.org
In another example, 1,3-Diphenyl-4-(phenylselanyl)-1H-pyrazol-5-amine, the IR spectrum shows strong bands at 3450 and 3412 cm⁻¹ for the NH₂ group. beilstein-journals.org The following table summarizes key IR absorption bands for a derivative of this compound.
| Functional Group | Vibrational Frequency (cm⁻¹) |
| N-H (amine) | 3404, 3315 |
| C=O (amide) | 1710 |
| C=C, C=N | 1605 |
| IR data for 3,3-bis(5-amino-1H-pyrazol-4-yl)indolin-2-one. clockss.org |
These vibrational frequencies provide a molecular fingerprint that is valuable for both identification and structural analysis.
Computational and Theoretical Investigations of 1,4 Diphenyl 1h Pyrazol 5 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic properties and predicting the reactivity of pyrazole (B372694) derivatives. bohrium.comnih.gov DFT calculations, often employing methods like B3LYP with various basis sets, are used to optimize molecular geometries, analyze frontier molecular orbitals (HOMO and LUMO), and calculate key quantum chemical parameters. bohrium.comnih.govbohrium.com
For instance, studies on related pyrazoline compounds have shown that the HOMO-LUMO energy gap (ΔE) is a critical indicator of structural stability and reactivity. bohrium.com A larger energy gap suggests higher stability and lower reactivity. bohrium.com Molecular Electrostatic Potential (MEP) mapping, another DFT-based analysis, helps to identify the electrophilic and nucleophilic regions of a molecule, providing insights into potential sites for intermolecular interactions. bohrium.com
In a study on a similar compound, 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, DFT calculations were used to predict protonation sites by computing proton affinity (PA) and gas-phase basicity (GB). jksus.org The results indicated that the N1 atom of the pyrazole ring is the most basic site. jksus.org Furthermore, Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) have been employed to investigate intermolecular hydrogen bonding, revealing that the strength of these bonds is influenced by the nature of substituents. jksus.org
Table 1: Calculated Proton Affinity (PA) and Gas Phase Basicity (GB) for a Derivative
| Parameter | Value (kcal/mol) |
| Average PA | 219.7 jksus.org |
| Average GB | 213.0 jksus.org |
| Maximum PA (PDPA-NH₂ derivative) | 228.5 jksus.org |
| Maximum GB (PDPA-NH₂ derivative) | 221.7 jksus.org |
| Minimum PA (PDPA-CN derivative) | 213.5 jksus.org |
| Minimum GB (PDPA-CN derivative) | 206.7 jksus.org |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling plays a crucial role in elucidating the reaction mechanisms involving pyrazole derivatives. By calculating the energies of reactants, transition states, and products, researchers can map out the most probable reaction pathways.
For example, in the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine, DFT calculations were used to investigate the mechanism. mdpi.com The study detailed a two-step process involving nucleophilic addition and subsequent cyclization, with the structures and energies of intermediates and transition states being determined. mdpi.com Such computational studies provide a molecular-level understanding of reaction pathways that can be difficult to obtain through experimental means alone. mdpi.com
Mechanistic studies have also been conducted on the Rh(III)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides to form pyrazolo[1,5-a]quinazolines, highlighting the utility of computational methods in understanding complex catalytic cycles. rsc.org Similarly, domino reactions of arylglyoxals with pyrazol-5-amines leading to various fused heterocyclic systems have been rationalized through proposed mechanisms based on experimental and computational evidence. nih.gov
Tautomeric Preferences and Energy Landscape Analysis
Tautomerism is a significant phenomenon in pyrazole chemistry, as different tautomers can exhibit distinct chemical and biological properties. mdpi.comresearchgate.net Computational methods are instrumental in determining the relative stabilities of different tautomeric forms and analyzing the energy landscape of their interconversion. mdpi.com
For pyrazol-5-ones, three main tautomeric forms are possible: the OH, CH, and NH forms. researchgate.net The relative stability of these tautomers is influenced by substituents and the surrounding solvent. mdpi.comresearchgate.net DFT calculations have been used to investigate the tautomeric equilibrium of various pyrazole derivatives. mdpi.com For instance, in a study of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, it was found to exist predominantly in the azo tautomeric form. unifr.ch
The influence of tautomerism on the biological activity of 3,5-diaryl pyrazole inhibitors of monoamine oxidase (MAO) has been highlighted through computational studies. acs.org These studies revealed that the two tautomeric forms can have different binding affinities for the enzyme's active site, and the enzyme can induce a shift in the tautomeric equilibrium. acs.org
Table 2: Tautomeric Forms of Pyrazol-5-one
| Tautomer Name | Description |
| OH form | Characterized by a hydroxyl group at position 5. researchgate.net |
| CH form | Features a methylene (B1212753) group at position 4. researchgate.net |
| NH form | Contains an imino group within the pyrazole ring. researchgate.net |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry provides powerful tools for predicting spectroscopic properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. researchgate.netresearchgate.net These predicted spectra can then be correlated with experimental data to confirm molecular structures and gain a deeper understanding of their electronic properties. researchgate.netresearchgate.net
DFT calculations have been successfully used to predict the ¹H and ¹³C NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine. nih.gov The accuracy of these predictions was found to depend on the choice of the functional and basis set, with the B97D and TPSSTPSS functionals providing the most accurate results. nih.gov
Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra. bohrium.comresearchgate.net For a series of 4,5-diarylpyrazole-1-carboxylates, TD-DFT calculations with the CAM-B3LYP functional showed good agreement with the experimental absorption wavelengths. bohrium.com Similar studies on other pyrazole derivatives have also demonstrated a strong correlation between theoretical and experimental spectroscopic data, validating the computational models used. researchgate.net
Advanced Materials Science Applications of 1,4 Diphenyl 1h Pyrazol 5 Amine Scaffolds
Optoelectronic Materials: Fluorescence, Photoluminescence, and Nonlinear Optical Properties
The pyrazole (B372694) ring and its derivatives are of significant interest in the development of optoelectronic materials due to their remarkable photophysical properties. rsc.orgresearchgate.net While pyrazole itself is not fluorescent, appropriate substitutions on the ring can lead to compounds with high fluorescence quantum yields and large Stokes shifts. researchgate.net The 1,4-diphenyl-1H-pyrazol-5-amine scaffold, with its extended π-conjugation from the phenyl groups, is a promising candidate for creating fluorescent and photoluminescent materials.
Research into related pyrazoline derivatives, which share a similar five-membered ring structure, has demonstrated their potential in optoelectronics. These compounds exhibit efficient broadband photoluminescence across the visible spectrum and have been explored for applications in organic light-emitting devices (OLEDs) and as laser dyes. researchgate.netresearchgate.net For instance, pyrazoline derivatives with highly polar end-groups exhibit large dipole moments, which are beneficial for electroluminescence and nonlinear optical (NLO) effects. researchgate.netresearchgate.net The introduction of an anthryl chromophore to a 1,3-diphenyl-1H-pyrazole resulted in a high fluorescent quantum yield of 0.90 in toluene, showcasing the tunability of the pyrazole core for emissive applications. researchgate.net
Nonlinear optical (NLO) properties are another key area where pyrazole derivatives excel. NLO materials are crucial for applications in optical communications and data processing. Studies on various pyrazole derivatives have shown promising second and third-order NLO responses. nih.gov The NLO properties are often dependent on the electron-donating and accepting groups attached to the pyrazoline ring, which create a charge-transfer system. nih.gov The this compound structure, possessing an electron-donating amino group, is well-suited for this purpose and can be further functionalized to enhance its NLO response. acs.org
Table 1: Photophysical Properties of Selected Pyrazole and Pyrazoline Derivatives
| Compound/Derivative Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Key Findings |
|---|---|---|---|---|
| 1,3-Diphenyl-5-(9-anthryl)-1H-pyrazole | Not specified | Not specified | 0.90 (in Toluene) | High fluorescence due to optically allowed S1 state. researchgate.net |
| Dipyrazole-fused Pyridazines | 266 - 309 | 293 - 511 | Variable | Quantum yields are influenced by substituents on the phenyl rings. mdpi.com |
| Dipyrazole-fused Pyrazines | 274 - 304 | 474 - 544 | Variable | Exhibit significant fluorescence with large Stokes shifts. mdpi.com |
| Fluorinated Pyrazoline (PPDPD) | Not specified | 430 (solid state) | 0.413 (solid state) | Strong blue light emission in the solid state, attributed to restricted molecular motion by C-H···F bonds. researchgate.net |
| 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole (NPP) | 316 (in Ethanol) | Not specified | Not specified | Photophysical characteristics are sensitive to solvent environment and pH. researchgate.net |
Ligand Design in Coordination Chemistry (e.g., Metal-Organic Frameworks, MOFs)
The pyrazole scaffold is a cornerstone in coordination chemistry, acting as a versatile ligand for a wide array of metal ions. researchgate.netmdpi.com The nitrogen atoms within the pyrazole ring serve as effective donor sites for metal coordination, leading to the formation of stable complexes, coordination polymers, and metal-organic frameworks (MOFs). researchgate.net The this compound molecule is particularly well-suited for ligand design due to its multiple coordination sites: the pyridine-type nitrogen atom of the pyrazole ring and the nitrogen atom of the 5-amino group. nih.gov
This dual-functionality allows the scaffold to act as a chelating or bridging ligand, facilitating the construction of complex, multidimensional structures. acs.org MOFs built from pyrazole-based ligands have attracted significant interest due to their high porosity, large surface area, and tunable structures, making them suitable for applications in catalysis and gas storage. researchgate.netresearchgate.net
For example, 5-aminopyrazole derivatives have been used as key building blocks in the synthesis of novel MOFs. rsc.orgnih.gov In one instance, a Zr-MOF-based copper complex was synthesized using a pyrazol-5-amine derivative as a precursor, creating a highly efficient and reusable catalyst for organic reactions. researchgate.net Similarly, nanomagnetic MOFs have been prepared using 3-methyl-1-phenyl-1H-pyrazol-5-amine, demonstrating the utility of the aminopyrazole scaffold in creating functional hybrid materials. nih.gov The phenyl groups at the 1 and 4 positions of the title compound can also be functionalized to further tune the steric and electronic properties of the resulting coordination complexes and MOFs.
Development of Pyrazole-Containing Polymers with Tunable Properties
The integration of pyrazole moieties into polymer backbones is a promising strategy for developing advanced materials with tunable properties for applications in organic electronics and catalysis. ijrpr.comnih.gov The this compound scaffold offers a reactive handle for polymerization through its amino group. This allows it to be incorporated into various polymer structures, such as polyanilines or polyimides, either as a monomer or as a pendant group.
Furthermore, pyrazole derivatives have been incorporated into magnetic polymer nanocomposites. In one study, a magnetic poly(aniline-co-melamine) nanocomposite was used as a catalyst for the synthesis of various pyrazole derivatives, showcasing the synergy between the polymer matrix and the catalytically active pyrazole sites. nih.gov The development of such polymer-based systems allows for precise control over the material's properties, which is essential for tailoring them to specific applications. nih.gov
Applications in Sensors and Probes (Non-Biological)
The remarkable photophysical properties and strong complexing ability of pyrazole derivatives make them excellent candidates for the development of chemical sensors and probes. rsc.orgnih.gov Specifically, fluorescent chemosensors based on pyrazole scaffolds have been designed for the selective and sensitive detection of various metal cations. researchgate.netresearchgate.net
The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). In a typical PET sensor, the pyrazole-based fluorophore is linked to a receptor unit (a chelator). In the absence of the target analyte, the fluorescence of the fluorophore is quenched. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response. mdpi.com
Derivatives of 1H-pyrazolo[3,4-b]quinoline, which can be synthesized from 5-aminopyrazoles, have been successfully employed as fluorescent sensors for cations like Zn²⁺. mdpi.commdpi.com The this compound scaffold provides a direct precursor for such sensor systems. The amino group can be functionalized to introduce a specific chelating agent, while the diphenyl-substituted pyrazole core acts as the fluorophore. The versatility of the pyrazole framework allows for the design of sensors with high selectivity and sensitivity for environmental and industrial monitoring. rsc.org
Role in Energetic Materials
Nitrogen-rich heterocyclic compounds are a major focus in the research and development of energetic materials due to their high heats of formation, high density, and the generation of environmentally benign N₂ gas upon decomposition. The pyrazole ring, with its high nitrogen content, is a strategic structural motif for creating energetic compounds. researchgate.net
Research has focused on creating advanced energetic materials by linking multiple pyrazole rings or fusing them with other nitrogen-rich heterocycles like tetrazoles and triazoles. For example, 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole has been synthesized and characterized as a high-performance energetic material. researchgate.net While this compound itself is not an energetic material, its structure represents a foundational backbone that can be chemically modified to produce a new class of melt-castable or thermally stable explosives.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1,4-diphenyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : A solvent-free one-pot synthesis is reported using condensation reactions of barbituric acids, aldehydes, and pyrazol-5-amines. Reaction efficiency can be enhanced by controlling temperature (80–120°C) and using catalytic acids like acetic acid to accelerate cyclization . For derivatives, nucleophilic substitution reactions with aryl halides or alkylation agents under inert atmospheres (e.g., N₂) improve yields .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. H NMR resolves phenyl and pyrazole ring protons (δ 6.8–8.2 ppm), while C NMR identifies carbonyl and aromatic carbons. Mass spectrometry (HRMS) validates molecular weights, and IR spectroscopy confirms amine (–NH₂) stretches (~3300 cm⁻¹) .
Q. How do substituents on the phenyl rings influence the compound’s physicochemical properties?
- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂, –F) increase solubility in polar solvents (DMSO, ethanol) but reduce thermal stability. Computational studies (DFT) correlate Hammett σ values with electronic effects on pyrazole ring planarity and dipole moments .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities of pyrazol-5-amine derivatives?
- Methodological Answer : SHELX programs (e.g., SHELXL) refine crystal structures to identify hydrogen-bonding networks and π-π stacking interactions that modulate bioactivity. For example, 4-methoxyphenyl derivatives exhibit enhanced antimicrobial activity due to improved membrane permeability, validated via crystallographic density maps . Discrepancies in cytotoxicity data may arise from polymorphism; powder XRD screens for phase purity are recommended .
Q. What strategies mitigate conflicting results in structure-activity relationship (SAR) studies of pyrazol-5-amine anticancer agents?
- Methodological Answer : Use standardized assays (e.g., NCI-60 cell panels) to compare IC₅₀ values. For 1-(4-methoxybenzyl) derivatives, SAR contradictions arise from varying assay conditions (e.g., serum concentration). Meta-analyses of published IC₅₀ data, adjusted for assay variables, clarify trends .
Q. How do computational models improve the design of pyrazol-5-amine derivatives with target specificity?
- Methodological Answer : Molecular docking (AutoDock Vina) against receptors like σ₁ (PDB: 5HK1) predicts binding affinities. Hybrid QSAR models incorporating Hammett constants and logP values prioritize derivatives with balanced hydrophobicity and electronic profiles. Validation via SPR (surface plasmon resonance) confirms predicted Ki values .
Q. What experimental protocols address low yields in multi-step syntheses of pyrazol-5-amine-based heterocycles?
- Methodological Answer : Optimize intermediates (e.g., 5-chloro-pyrazole-4-carbonyl chloride) via Schlenk techniques to prevent hydrolysis. For example, in situ generation of acyl thioureas from pyrazole carbonyl chlorides and ammonium thiocyanate achieves >75% yields under anhydrous conditions .
Data Analysis and Interpretation
Q. How should researchers handle outliers in bioactivity datasets for pyrazol-5-amine derivatives?
- Methodological Answer : Apply Grubbs’ test (α = 0.05) to exclude statistical outliers. Re-test borderline compounds in triplicate using orthogonal assays (e.g., fluorescence-based vs. colorimetric ATP detection). For antimicrobial studies, confirm MIC values via broth microdilution and disk diffusion .
Q. What statistical methods reconcile discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Use multivariate ANOVA to account for metabolic stability (e.g., microsomal t₁/₂) and plasma protein binding. For example, 3-cyclopropyl derivatives show poor in vivo efficacy due to rapid CYP3A4 metabolism, despite potent in vitro activity .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
